molecular formula C14H10ClF3N2OS B2496139 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide CAS No. 329078-60-6

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide

Cat. No.: B2496139
CAS No.: 329078-60-6
M. Wt: 346.75
InChI Key: NLWVKHBACUQSPD-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyridylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and 2-mercaptopyridine.

    Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-3-(trifluoromethyl)phenyl)chloroacetamide.

    Thioether Formation: The chloroacetamide intermediate is then reacted with 2-mercaptopyridine under basic conditions to yield the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Optimized Reaction Conditions: Using controlled temperatures and solvent systems to maximize the efficiency of each step.

    Purification Techniques: Employing recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Used in the synthesis of advanced materials due to its unique electronic properties.

    Biological Studies: Employed in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide exerts its effects involves:

    Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may influence signaling pathways by modulating the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • N-[4-cyano-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide is unique due to the combination of its chloro, trifluoromethyl, and pyridylthio groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2OS/c15-11-5-4-9(7-10(11)14(16,17)18)20-12(21)8-22-13-3-1-2-6-19-13/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWVKHBACUQSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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